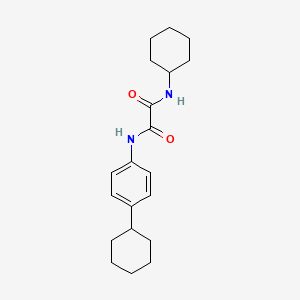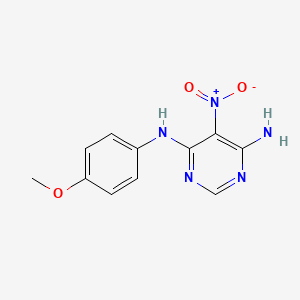
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a derivative of benzoxazole, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their various pharmacological activities and are of interest in the development of new therapeutic agents. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the benzoxazole moiety and the acetamide group linked to a bromophenyl substituent.
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves the formation of the heterocyclic core followed by functionalization at appropriate positions. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved by a method that could potentially be adapted for the synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide. The method described involves the use of elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy for structural confirmation .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The substitution of the benzoxazole core with various functional groups, such as the sulfanyl and acetamide groups, can significantly alter the compound's electronic and steric properties, potentially affecting its biological activity. The structure is typically confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, particularly at functionalized positions. For example, the chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide can serve as a reactive site for further substitution reactions to create a series of disubstituted benzoxazoles . Similarly, the sulfanyl group in the compound of interest could participate in S-alkylation reactions, as seen in the synthesis of related triazole sulfanyl acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur, along with the aromatic system, can impact the compound's solubility, melting point, and reactivity. These properties are crucial for determining the compound's suitability for pharmaceutical applications and can be studied using various analytical techniques .
Relevant Case Studies
While the provided papers do not directly discuss case studies involving 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide, they do provide insights into the antimicrobial activities of similar benzothiazolyl-amide derivatives . These studies can serve as a reference point for hypothesizing the potential biological activities of the compound and guide future research into its applications.
Wissenschaftliche Forschungsanwendungen
Benzoxazoles in Medicinal Chemistry
Benzoxazole derivatives are known for their significant pharmacological properties, which makes them a subject of interest in medicinal chemistry. They exhibit a broad range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The versatility of benzoxazole compounds stems from their ability to interact with various protein targets, making them valuable scaffolds in drug discovery. Recent patents highlight the therapeutic potential of benzoxazole derivatives across different diseases, with some reaching clinical trial stages (Wong & Yeong, 2021).
Benzoxazoles as Antimicrobial Scaffolds
The structure and biosynthesis of benzoxazinoids, including benzoxazolines, have been explored for their roles in plant defense mechanisms against microbial threats. These compounds have also been investigated for their potential as antimicrobial scaffolds. Although natural benzoxazinoids exhibit limited potency as antimicrobial agents, synthetic derivatives of the benzoxazole backbone have shown promise, with some compounds displaying minimum inhibitory concentrations (MICs) effective against pathogenic fungi and bacteria. This suggests that benzoxazole derivatives can be developed into potent antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Considerations of Benzoxazole Derivatives
The environmental occurrence, fate, and transformation of acetaminophen, a compound related to benzoxazoles through its amide group, have been extensively studied. Research indicates that acetaminophen and its derivatives can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment. This highlights the importance of understanding the environmental impact of benzoxazole derivatives and the need for effective removal technologies to mitigate potential risks (Vo et al., 2019).
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBDMXMGSFKCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)
![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)

![4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2560505.png)
![Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2560507.png)


![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)
